Cas no 88538-48-1 (6-chloropyridazine-3-sulfonamide)

6-Chloropyridazine-3-sulfonamide is a heterocyclic sulfonamide derivative featuring a chloropyridazine core, which serves as a versatile intermediate in organic synthesis and pharmaceutical research. Its reactive chlorine and sulfonamide functional groups enable selective modifications, making it valuable for constructing complex molecular frameworks. The compound exhibits potential applications in medicinal chemistry, particularly in the development of enzyme inhibitors or bioactive agents targeting sulfonamide-sensitive pathways. Its well-defined structure and stability under controlled conditions facilitate precise synthetic transformations. Researchers utilize this compound for its balanced reactivity and compatibility with diverse reaction conditions, underscoring its utility in drug discovery and agrochemical innovation.
6-chloropyridazine-3-sulfonamide structure
88538-48-1 structure
商品名:6-chloropyridazine-3-sulfonamide
CAS番号:88538-48-1
MF:C4H4N3O2SCl
メガワット:193.61146
MDL:MFCD16093795
CID:709734
PubChem ID:18693234

6-chloropyridazine-3-sulfonamide 化学的及び物理的性質

名前と識別子

    • 6-chloro-3-Pyridazinesulfonamide
    • 3-Pyridazinesulfonamide,6-chloro-(9CI)
    • 6-chloropyridazine-3-sulfonamide
    • MWSOVRUZABYQCR-UHFFFAOYSA-N
    • EN300-214477
    • Z854066860
    • AKOS010995894
    • 3-chloro-pyridazine-6-sulphonamide
    • SCHEMBL5334272
    • 88538-48-1
    • MDL: MFCD16093795
    • インチ: InChI=1S/C4H4ClN3O2S/c5-3-1-2-4(8-7-3)11(6,9)10/h1-2H,(H2,6,9,10)
    • InChIKey: MWSOVRUZABYQCR-UHFFFAOYSA-N
    • ほほえんだ: NS(=O)(=O)C1=CC=C(Cl)N=N1

計算された属性

  • せいみつぶんしりょう: 192.9712752g/mol
  • どういたいしつりょう: 192.9712752g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 224
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 94.3Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.3

6-chloropyridazine-3-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN23189-100MG
6-chloropyridazine-3-sulfonamide
88538-48-1 95%
100MG
¥ 1,075.00 2023-04-13
Enamine
EN300-214477-2.5g
6-chloropyridazine-3-sulfonamide
88538-48-1 95%
2.5g
$1903.0 2023-09-16
Enamine
EN300-214477-5.0g
6-chloropyridazine-3-sulfonamide
88538-48-1 95%
5.0g
$2816.0 2023-02-22
Enamine
EN300-214477-0.5g
6-chloropyridazine-3-sulfonamide
88538-48-1 95%
0.5g
$758.0 2023-09-16
Enamine
EN300-214477-10.0g
6-chloropyridazine-3-sulfonamide
88538-48-1 95%
10.0g
$4176.0 2023-02-22
Enamine
EN300-214477-0.05g
6-chloropyridazine-3-sulfonamide
88538-48-1 95%
0.05g
$226.0 2023-09-16
Enamine
EN300-214477-0.25g
6-chloropyridazine-3-sulfonamide
88538-48-1 95%
0.25g
$481.0 2023-09-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN23189-1G
6-chloropyridazine-3-sulfonamide
88538-48-1 95%
1g
¥ 4,290.00 2023-04-13
Aaron
AR01BC9V-2.5g
6-chloropyridazine-3-sulfonamide
88538-48-1 95%
2.5g
$2642.00 2025-02-09
1PlusChem
1P01BC1J-1g
6-chloropyridazine-3-sulfonamide
88538-48-1 95%
1g
$1114.00 2025-03-19

6-chloropyridazine-3-sulfonamide 関連文献

6-chloropyridazine-3-sulfonamideに関する追加情報

Professional Introduction to 6-chloropyridazine-3-sulfonamide (CAS No. 88538-48-1)

6-chloropyridazine-3-sulfonamide, a compound with the chemical identifier CAS No. 88538-48-1, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic sulfonamide derivative has garnered considerable attention due to its structural versatility and potential applications in drug discovery and medicinal chemistry. The compound’s unique framework, featuring a pyridazine core substituted with a chlorine atom at the 6-position and a sulfonamide group at the 3-position, makes it a valuable scaffold for developing novel therapeutic agents.

The< strong>6-chloropyridazine-3-sulfonamide molecule exhibits a rich chemical reactivity that allows for diverse functionalization strategies. The presence of both electron-withdrawing and electron-donating groups on the pyridazine ring enhances its compatibility with various synthetic transformations, including nucleophilic substitution, condensation reactions, and metal-catalyzed cross-coupling processes. These attributes have positioned it as a key intermediate in the synthesis of more complex pharmacophores targeting various biological pathways.

In recent years, the< strong>6-chloropyridazine-3-sulfonamide has been extensively studied for its pharmacological properties. Research has highlighted its potential as an inhibitor of enzymes and receptors involved in inflammatory responses, making it a promising candidate for the development of anti-inflammatory drugs. Additionally, its ability to interact with bacterial enzymes has sparked interest in its antimicrobial applications. The sulfonamide moiety, known for its broad spectrum of biological activity, contributes to the compound���s efficacy in modulating biological processes.

One of the most compelling aspects of< strong>6-chloropyridazine-3-sulfonamide is its role in the development of kinase inhibitors. Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The pyridazine scaffold provides a suitable platform for designing molecules that can selectively inhibit specific kinases without affecting others. Recent studies have demonstrated that derivatives of< strong>6-chloropyridazine-3-sulfonamide exhibit potent inhibitory activity against certain kinases, suggesting their therapeutic potential.

The< strong>CAS No. 88538-48-1 designation ensures that researchers can reliably identify and source this compound for their experiments. Its stability under standard storage conditions makes it an ideal candidate for large-scale synthesis and structural elucidation studies. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have been employed to determine the precise structure and conformation of< strong>6-chloropyridazine-3-sulfonamide, providing valuable insights into its molecular interactions.

The synthesis of< strong>6-chloropyridazine-3-sulfonamide involves multi-step organic reactions that highlight the compound’s synthetic utility. Starting from commercially available precursors, the introduction of the chloro group at the 6-position and the sulfonamide functionality at the 3-position can be achieved through well-established protocols. These synthetic routes are optimized for yield and purity, ensuring that researchers obtain high-quality material for their investigations.

The pharmacokinetic properties of< strong>6-chloropyridazine-3-sulfonamide are another area of active research. Studies have investigated its absorption, distribution, metabolism, and excretion (ADME) profiles to understand how it behaves within biological systems. These studies are crucial for predicting its efficacy and safety in clinical settings. The sulfonamide group’s ability to form hydrogen bonds with biological targets enhances its binding affinity, contributing to prolonged pharmacological effects.

In conclusion, CAS No. 88538-48-1, corresponding to< strong>6-chloropyridazine-3-sulfonamide, is a versatile and pharmacologically relevant compound with significant potential in drug discovery. Its unique structural features enable diverse synthetic modifications, while its biological activities make it an attractive candidate for developing new therapeutic agents. As research continues to uncover new applications for this molecule, it is likely to remain a cornerstone in pharmaceutical chemistry and bioorganic synthesis.

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Amadis Chemical Company Limited
(CAS:88538-48-1)6-chloropyridazine-3-sulfonamide
A1092989
清らかである:99%
はかる:5g
価格 ($):2632.0